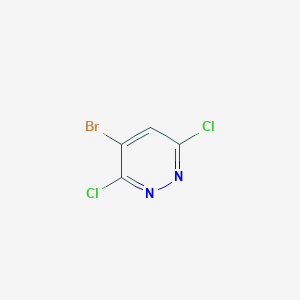

4-Bromo-3,6-dichloropyridazine

Description

Significance of Pyridazine (B1198779) Core in Chemical Synthesis

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a fundamental scaffold in the realm of chemical synthesis. scholarsresearchlibrary.comresearchgate.net Its unique electronic properties, arising from the presence of the two nitrogen atoms, make it a versatile component in the design of a wide array of functional molecules. scholarsresearchlibrary.comnih.gov The pyridazine core is a common feature in many compounds with diverse biological activities, including pharmaceuticals and agrochemicals. scholarsresearchlibrary.comsarpublication.comacs.org This has made it an attractive target for medicinal chemists and material scientists alike. researchgate.net The ability to modify the pyridazine ring at various positions allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nih.gov

Overview of Halo-Substituted Pyridazine Derivatives

Halogenated pyridazines are a particularly important class of pyridazine derivatives. The introduction of halogen atoms onto the pyridazine ring significantly influences its reactivity, providing chemists with powerful tools for further functionalization. tandfonline.com These halo-substituents can act as leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide variety of other functional groups. wur.nl The position and nature of the halogen atoms (fluorine, chlorine, bromine, or iodine) can be strategically chosen to control the regioselectivity of subsequent reactions. This has led to the development of a rich chemistry around halo-substituted pyridazines, with applications in the synthesis of complex heterocyclic systems. tandfonline.com

Role of 4-Bromo-3,6-dichloropyridazine as a Synthetic Intermediate

Within the family of halogenated pyridazines, this compound stands out as a highly valuable synthetic intermediate. Its structure, featuring three halogen atoms at distinct positions, offers a platform for sequential and selective reactions. This allows for the controlled and stepwise introduction of different substituents, making it a key building block for the synthesis of complex, highly substituted pyridazine derivatives. researchgate.net The differential reactivity of the bromine and chlorine atoms further enhances its synthetic utility, enabling chemists to orchestrate a variety of chemical transformations with a high degree of precision.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3,6-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-2-1-3(6)8-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXKZIUQIROVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621789 | |

| Record name | 4-Bromo-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-42-0 | |

| Record name | 4-Bromo-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies Employing 4 Bromo 3,6 Dichloropyridazine As a Precursor

Construction of Fused Heterocyclic Systems

The unique arrangement of reactive sites on the 4-bromo-3,6-dichloropyridazine core allows for the regioselective formation of fused ring systems, leading to the creation of diverse and complex molecular architectures.

Synthesis of Pyridazino[4,3-e]Current time information in Bangalore, IN.iau.iriau.irthiadiazine Derivatives

A straightforward and efficient method for the synthesis of pyridazino[4,3-e] Current time information in Bangalore, IN.iau.irnih.govthiadiazine derivatives involves the condensation of this compound with alkyl-2-phenylhydrazinecarbodithioates. iau.irresearchgate.net This reaction, typically carried out in alkaline acetonitrile, proceeds in a single step to yield 3-(alkylsulfanyl)-7-chloro-1-phenyl-1H-pyridazino[4,3-e] Current time information in Bangalore, IN.iau.irnih.govthiadiazines. iau.irresearchgate.net The orientation of this cyclocondensation has been unequivocally confirmed through X-ray crystallography. iau.irresearchgate.net

Further functionalization of the resulting pyridazino[4,3-e] Current time information in Bangalore, IN.iau.irnih.govthiadiazine scaffold is readily achievable. The chlorine atom at the 7-position is susceptible to nucleophilic substitution by secondary amines under reflux conditions, allowing for the introduction of additional diversity into the molecular structure. iau.irresearchgate.net This two-step sequence provides a versatile route to a variety of substituted pyridazino[4,3-e] Current time information in Bangalore, IN.iau.irnih.govthiadiazine derivatives.

Reaction Scheme for Pyridazino[4,3-e] Current time information in Bangalore, IN.iau.irnih.govthiadiazine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Alkyl-2-phenylhydrazinecarbodithioates | Alkaline acetonitrile | 3-(Alkylsulfanyl)-7-chloro-1-phenyl-1H-pyridazino[4,3-e] Current time information in Bangalore, IN.iau.irnih.govthiadiazine |

| 3-(Alkylsulfanyl)-7-chloro-1-phenyl-1H-pyridazino[4,3-e] Current time information in Bangalore, IN.iau.irnih.govthiadiazine | Secondary amines | Reflux | 7-Amino-substituted pyridazino[4,3-e] Current time information in Bangalore, IN.iau.irnih.govthiadiazine |

Formation of Imidazo[1,2-b]pyridazine (B131497) Frameworks

The imidazo[1,2-b]pyridazine scaffold is another important heterocyclic system accessible from pyridazine (B1198779) precursors. While direct condensation of this compound is not the primary route, related dihalopyridazines are key starting materials. For instance, the synthesis of imidazo[1,2-b]pyridazine derivatives is often achieved through the condensation of an α-bromoketone with a 3-amino-6-halopyridazine under mild basic conditions. nih.gov The halogen on the pyridazine ring is crucial for the successful formation of the fused imidazole (B134444) ring in good yields. nih.gov

For example, 3-amino-6-chloropyridazine (B20888), which can be prepared from 3,6-dichloropyridazine (B152260), serves as a key intermediate. nih.gov This highlights the utility of dihalopyridazines as precursors to the aminopyridazines necessary for the construction of the imidazo[1,2-b]pyridazine framework. The subsequent reaction with α-bromoketones leads to the formation of the desired fused heterocyclic system. nih.gov

Functionalization through Cross-Coupling Reactions

The differential reactivity of the bromine and chlorine atoms in this compound allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This regioselectivity is a powerful tool for the controlled elaboration of the pyridazine core.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Vinylpyridazine Synthesis

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of substituted pyridazines, this reaction has been employed to introduce aryl and vinyl groups. While specific examples detailing the Suzuki-Miyaura coupling of this compound for vinylpyridazine synthesis are not extensively documented in the provided search results, the general utility of this reaction on halopyridazines is well-established. researchgate.netrsc.orgmdpi.com For instance, studies on 4-substituted-3,6-dichloropyridazines have shown that the site of coupling can be influenced by the nature of the substituent at the 4-position. rsc.org Non-basic substituents tend to direct the coupling to the C6 position. rsc.org This suggests that in this compound, selective coupling at the more reactive bromine-bearing carbon (C4) or one of the chlorine-bearing carbons (C3 or C6) could potentially be achieved by carefully selecting the catalyst and reaction conditions.

Applications in Sonogashira and Heck Reactions

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a valuable tool for introducing alkynyl moieties onto heterocyclic scaffolds. wikipedia.orglibretexts.org The Heck reaction, on the other hand, facilitates the coupling of alkenes with aryl or vinyl halides. Both reactions have been applied to pyridazine derivatives. researchgate.net The presence of multiple halogen atoms in this compound offers the potential for sequential and site-selective Sonogashira and Heck couplings, allowing for the synthesis of complex, unsaturated pyridazine derivatives. The general principle of these reactions involves a palladium catalyst to facilitate the carbon-carbon bond formation. wikipedia.orglibretexts.org The reactivity order of the halogens (typically I > Br > Cl) can often be exploited to achieve selective functionalization.

Stille Coupling Protocols for Pyridazine Derivatization

The Stille coupling, which involves the reaction of an organostannane with an organic halide catalyzed by palladium, is another important method for C-C bond formation. libretexts.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org Like the other cross-coupling reactions, Stille coupling has been successfully applied to the derivatization of pyridazines. researchgate.net The use of this compound as a substrate in Stille coupling reactions would allow for the introduction of various organic groups at the halogenated positions. The chemoselectivity of the reaction would likely be governed by the relative reactivity of the C-Br and C-Cl bonds, offering a pathway for the controlled, stepwise functionalization of the pyridazine ring.

Overview of Cross-Coupling Reactions on Halopyridazines

| Reaction | Electrophile | Nucleophile | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Compound | Palladium Catalyst, Base | Biaryl, Vinyl-substituted Heterocycle |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst, Base | Aryl/Vinyl Alkyne |

| Heck | Aryl/Vinyl Halide | Alkene | Palladium Catalyst, Base | Substituted Alkene |

| Stille | Aryl/Vinyl Halide | Organostannane Compound | Palladium Catalyst | Coupled Organic Product |

Nucleophilic Substitution Reactions for Diverse Pyridazine Structures

The halogenated pyridazine core of this compound serves as a versatile scaffold for the synthesis of a wide array of more complex heterocyclic structures. The differential reactivity of the halogen substituents—a bromine atom at the C4 position and chlorine atoms at the C3 and C6 positions—allows for selective nucleophilic substitution reactions. This selectivity is a key feature in its application as a chemical building block. The bromine atom at the C4 position is particularly susceptible to displacement by various nucleophiles, enabling the strategic introduction of diverse functional groups.

Amination Reactions for Amino-Substituted Pyridazines

The introduction of amino groups onto the pyridazine ring is a critical transformation, as amino-substituted pyridazines are precursors to a variety of biologically active compounds. While direct amination studies on this compound are not extensively detailed in the provided search results, the reactivity of related halogenated pyridazines provides significant insight into these potential reactions. For instance, the general reactivity of halogenopyridazines with nitrogen nucleophiles like potassium amide in liquid ammonia (B1221849) has been a subject of study. wur.nl

Microwave-assisted amination has proven to be an effective method for synthesizing aminopyridazines from chlorinated precursors. In a related example, 3,6-dichloropyridazine can be selectively mono-aminated using a concentrated solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH) under microwave irradiation to produce 3-amino-6-chloropyridazine in high yield. rsc.org This selective amination highlights the feasibility of controlled substitution on the pyridazine ring.

Further derivatization can be achieved through subsequent reactions. For example, 3-amino-6-chloropyridazine, synthesized from 3,6-dichloropyridazine, can undergo palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl groups at the 6-position, demonstrating a multi-step strategy to build complex, substituted aminopyridazines. rsc.orgresearchgate.net The synthesis of 4,6 or 5,6 disubstituted 3-aminopyridazines has also been accomplished starting from 4-bromo-pyridazine-3,6-dione, utilizing a combination of amination and palladium-catalyzed cross-coupling reactions, often enhanced by microwave irradiation. nih.govdntb.gov.ua These examples underscore the synthetic utility of amination reactions in creating diverse pyridazine libraries.

Table 1: Examples of Amination Reactions on Halogenated Pyridazines This table is illustrative, based on reactions of related pyridazine compounds, to demonstrate the principles of amination.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 3,6-Dichloropyridazine | NH₄OH (28-30% NH₃) | Microwave, 120°C, 30 min | 3-Amino-6-chloropyridazine | 87% | rsc.org |

| 3,6-Dichloropyridazine derivative | Various amines | Microwave, 160-170°C, 30-45 min | Disubstituted 3-aminopyridazines | - | dntb.gov.ua |

Reactions with Oxygen and Sulfur Nucleophiles

The chlorine and bromine substituents on this compound are readily displaced by oxygen and sulfur nucleophiles, providing pathways to ether and thioether derivatives, respectively. The enhanced reactivity of the compound towards nucleophilic substitution is a key feature exploited in synthetic chemistry. vulcanchem.com

The bromine at the C4 position shows high selectivity for displacement. A notable example is its reaction with 2-aminothiophenol, which rapidly yields thioether derivatives. This reaction is significantly faster compared to analogous reactions with trichloropyridazine, highlighting the lability of the C4-bromine bond. Reactions of the related 3,6-dichloropyridazine 1-oxide with various sulfur nucleophiles, including sodium sulfide, thiourea, and phenylmethanethiol, have been shown to occur preferentially at the 6-position. rsc.org This suggests that the position of substitution can be influenced by the presence of other functional groups, such as an N-oxide.

Similarly, reactions with oxygen nucleophiles, such as phenols, can be used to synthesize pyridazyl ethers. For example, 3,6-dichloropyridazine reacts with various substituted phenols in the presence of a base to form 3-chloro-6-phenoxypyridazines. tandfonline.com While diols have been reported as being insufficiently nucleophilic to react with the less reactive tetrafluoropyridazine (B1595357) without activation, the higher reactivity of this compound suggests that reactions with alkoxides and phenoxides are a viable strategy for introducing oxygen-containing substituents. dur.ac.uk Hydrolytic stability studies also indicate a susceptibility to nucleophilic attack, particularly at the C-Br bond, under alkaline conditions. vulcanchem.com

Table 2: Reactions of Halogenated Pyridazines with O/S Nucleophiles

| Starting Material | Nucleophile | Product Type | Key Finding | Reference |

| This compound | 2-Aminothiophenol | Thioether | Selective and rapid displacement of bromine at C4. | |

| 3,6-Dichloropyridazine 1-oxide | Sodium sulfide, Thiourea | Thiol | Displacement occurs at the 6-position. | rsc.org |

| 3,6-Dichloropyridazine | Substituted Phenols | Aryl ether | Formation of 3-chloro-6-phenoxypyridazines. | tandfonline.com |

Directed Chemical Transformations and Selective Derivatizations

The controlled, stepwise functionalization of the this compound scaffold is crucial for the synthesis of precisely substituted target molecules. The inherent difference in reactivity between the C4-Br bond and the C3/C6-Cl bonds is the primary basis for this selectivity.

Directed metalation is a powerful strategy for achieving regioselective functionalization of pyridazine rings. The use of sterically hindered, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or zinc-based reagents such as TMPZnCl·LiCl allows for deprotonation at specific sites, creating organometallic intermediates that can be trapped with various electrophiles. uni-muenchen.deuni-muenchen.de For instance, the directed zincation of 3,6-dihalopyridazines using TMPZnCl·LiCl has been reported, enabling the introduction of substituents at positions that are not accessible through standard nucleophilic substitution. uni-muenchen.de

This strategy allows for a programmed approach to synthesis. A multi-step sequence can be envisioned where the most labile position (C4) is first functionalized via nucleophilic aromatic substitution (SNAr). The remaining halogenated positions (C3 and C6) can then be selectively modified using directed metalation or palladium-catalyzed cross-coupling reactions. uni-muenchen.de For example, a thio-substituted pyridazine can be selectively cross-coupled at the 6-position using nickel catalysis, followed by a subsequent palladium-catalyzed cross-coupling at the 4-position. uni-muenchen.de This stepwise approach, combining different catalytic systems and reaction types, provides a versatile toolkit for creating a vast range of highly functionalized pyridazine derivatives from a single, readily available precursor like this compound.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3,6 Dichloropyridazine and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4-Bromo-3,6-dichloropyridazine and its derivatives. By examining the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹⁵N, detailed information about the molecular framework can be ascertained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides critical information about the hydrogen environments within a molecule. The this compound molecule contains a single proton attached to the pyridazine (B1198779) ring at the C-5 position. This results in a simplified ¹H NMR spectrum, characterized by a single signal.

Expected Chemical Shift: Due to the electron-withdrawing effects of the adjacent nitrogen atoms and halogen substituents, the lone H-5 proton is significantly deshielded. Its signal is expected to appear as a singlet in the downfield region of the spectrum. For comparison, the H-5 proton in the related compound 3,6-Dichloropyridazine-4-carboxylic acid appears as a singlet at δ 8.28 ppm. nih.gov

Table 1: ¹H NMR Data for this compound and a Related Compound

| Compound | Proton | Multiplicity | Chemical Shift (δ) ppm |

|---|---|---|---|

| This compound | H-5 | Singlet | ~8.3 (Predicted) |

| 3,6-Dichloropyridazine-4-carboxylic acid | H-5 | Singlet | 8.28 nih.gov |

| 3,6-Dichloropyridazine (B152260) | H-4, H-5 | Doublet | ~8.2-8.5 |

This interactive table summarizes the ¹H NMR data. Predicted values are based on documented shifts for structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) is used to map the carbon framework of a molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts are heavily influenced by the attached halogens and the ring nitrogen atoms.

Signal Assignment: The carbon atoms bonded to the electronegative chlorine (C-3 and C-6) and bromine (C-4) atoms are expected to be the most deshielded, appearing furthest downfield. Specifically, carbons attached to chlorine in dichloropyridazines typically resonate in the δ 140–150 ppm range. The unsubstituted C-5 will appear at a more upfield position. In the analogous 3,6-Dichloropyridazine-4-carboxylic acid, the observed carbon signals are δ 130.1 (C-5), 134.0 (C-4), 152.0 (C-3), and 156.2 (C-6). nih.gov

Table 2: ¹³C NMR Data for a Structurally Related Pyridazine Derivative

| Compound | Carbon Atom | Chemical Shift (δ) ppm |

|---|---|---|

| 3,6-Dichloropyridazine-4-carboxylic acid | C-3 | 152.0 |

| C-4 | 134.0 | |

| C-5 | 130.1 | |

| C-6 | 156.2 |

This interactive table presents the ¹³C NMR chemical shifts for a related compound, providing insight into the expected values for this compound. Data sourced from research on heterocyclic building blocks. nih.gov

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Investigations

Nitrogen-15 NMR (¹⁵N NMR) offers direct insight into the electronic environment of the nitrogen atoms within the pyridazine ring. Although less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be employed. japsonline.com An ¹H-¹⁵N HMBC experiment correlates the nitrogen atoms with nearby protons, allowing for the assignment of nitrogen chemical shifts. For this compound, this would involve correlating the H-5 proton to the N-1 and N-2 atoms of the ring. While specific ¹⁵N chemical shift values for this compound are not widely reported, studies on other pyridazine and azine systems show that the nitrogen chemical shifts are sensitive to substitution patterns and can be used to differentiate between isomers and study electronic effects. japsonline.comznaturforsch.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups and structural features. The IR spectrum of this compound is characterized by vibrations associated with the pyridazine ring and its carbon-halogen bonds.

Key Vibrational Modes:

C-Cl Stretching: The carbon-chlorine stretching vibrations are characteristic and typically appear in the region of 600–700 cm⁻¹.

Pyridazine Ring Stretching: Vibrations corresponding to the stretching of the C=C and C=N bonds within the aromatic ring are expected in the 1300-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching for the lone H-5 proton would be observed above 3000 cm⁻¹.

In studies of related derivatives, such as 3-chloro-6-hydrazinylpyridazine, characteristic pyridazine ring stretching bands are noted at 1587, 1500, 1453, and 1280 cm⁻¹. asianpubs.org

X-ray Crystallography for Molecular Structure and Reaction Orientation Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is especially powerful for confirming the regioselectivity of reactions involving poly-substituted intermediates like this compound.

In a notable synthetic application, this compound was reacted with an alkyl-2-phenylhydrazinecarbodithioate. This reaction could potentially yield two different isomeric products. To unambiguously determine the outcome, the crystalline product was analyzed using single-crystal X-ray diffraction. researchgate.netresearchgate.net The analysis confirmed the formation of a single isomer, 3-(benzylsulfanyl)-7-chloro-1-phenyl-1H-pyridazino[4,3-e] nih.govasianpubs.orgthiadiazine (referred to as compound 3b ), proving that the reaction occurred via displacement of the bromine at C-4 and a chlorine at C-3. researchgate.netresearchgate.net This demonstrates the utility of X-ray crystallography in verifying reaction pathways and establishing the precise structure of novel synthetic products derived from this compound. researchgate.netresearchgate.netresearchgate.net

Table 3: Selected Crystal Data for a Synthetic Product of this compound (Compound 3b)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₃ClN₄S₂ |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Unit Cell Dimensions | a = 7.7627(4) Å |

| b = 11.4698(6) Å | |

| c = 15.9653(8) Å |

This interactive table summarizes key crystallographic data for a thiadiazine derivative synthesized from this compound. This data was crucial for confirming the reaction's orientation. Data sourced from a study on pyridazino[4,3-e] nih.govasianpubs.orgthiadiazines. researchgate.netresearchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.